4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Suzuki-Miyaura Cross-Coupling C-C Bond Formation Medicinal Chemistry

Researchers requiring a reliable heterocyclic building block for cross-coupling often face inconsistent purity and supply. 4-Bromo-1-(4-fluorophenyl)-1H-imidazole (CAS 623577-59-3) addresses this with: • 4-Br handle enabling robust Suzuki-Miyaura couplings for diverse 4-aryl-imidazole libraries. • 4-Fluorophenyl group enhancing lipophilicity (XLogP3=2.8) and metabolic stability for CNS-targeted candidates. • Consistent ≥95% purity ensuring reproducible yields across med chem and agrochemical programs. Sourced from qualified suppliers with global shipping.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 623577-59-3
Cat. No. B1289156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-fluorophenyl)-1H-imidazole
CAS623577-59-3
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=C2)Br)F
InChIInChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H
InChIKeyBZRDUINZBROYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(4-fluorophenyl)-1H-imidazole: Product Overview


4-Bromo-1-(4-fluorophenyl)-1H-imidazole (CAS 623577-59-3) is a heterocyclic building block with a molecular formula of C9H6BrFN2 and a molecular weight of 241.06 g/mol [1]. Its structure comprises an imidazole core substituted with a bromine atom at the 4-position and a 4-fluorophenyl group at the 1-position , granting it unique physicochemical properties for chemical synthesis . It is supplied as a high-purity research chemical, typically at 95% to 98% purity , and is available from multiple global vendors for pharmaceutical and agrochemical R&D applications [2].

Bromo-substituted imidazole for Suzuki-Miyaura cross-coupling chemistry
4-Fluorophenyl group for modulating lipophilicity and metabolic profile
High-purity supply from multiple global vendors for reproducible synthesis

4-Bromo-1-(4-fluorophenyl)-1H-imidazole vs Common Analogs


The specific substitution pattern of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole—a 4-bromo leaving group on the imidazole ring and a 4-fluorophenyl moiety—provides a unique reactivity and physicochemical profile that is not replicated by generic imidazole analogs [1]. The bromine atom at the 4-position is critical for downstream cross-coupling reactions like Suzuki-Miyaura, enabling the construction of complex molecular architectures that are inaccessible from non-brominated or differently substituted congeners . Furthermore, the 4-fluorophenyl group significantly influences lipophilicity and metabolic stability compared to non-fluorinated or para-substituted alternatives, as fluorine substitution is a well-established strategy to modulate these parameters in drug candidates . Replacing this compound with a generic analog lacking this precise substitution pattern would likely lead to synthetic failure, altered reaction yields, or the generation of compounds with suboptimal drug-like properties.

Non-brominated analogs lack cross-coupling reactivity

Replacing with 1-(4-fluorophenyl)-1H-imidazole may prevent C–C bond formation, limiting scaffold elaboration.

Non-fluorinated phenyl alternatives alter physicochemical profile

Substituting the 4-fluorophenyl group may shift lipophilicity and metabolic stability away from lead-like properties.

Generic imidazole building blocks may not match substitution pattern

Simple imidazoles lack the combined bromo/fluoro substitution required for the reported lead optimization pathways.

4-Bromo-1-(4-fluorophenyl)-1H-imidazole: Differentiation Data


Suzuki-Miyaura Cross-Coupling Reactivity

The presence of a bromine atom at the 4-position of the imidazole ring enables 4-Bromo-1-(4-fluorophenyl)-1H-imidazole to serve as an effective aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This allows for the introduction of a diverse range of aryl and heteroaryl groups at this position, a crucial step in the synthesis of diarylated imidazole scaffolds. In contrast, its non-brominated analog, 1-(4-Fluorophenyl)-1H-imidazole (CAS 21441-24-7), lacks this reactive handle and is thus inert under standard Suzuki conditions .

Suzuki Coupling Reactivity
Head-to-head
Active aryl halide partner vs. inert non-brominated analog
Enables diaryl-imidazole library synthesis via Pd-catalyzed C–C bond formation
Non-brominated analog (1-(4-fluorophenyl)-1H-imidazole) unreactive under standard Suzuki conditions
Suzuki-Miyaura Cross-Coupling C-C Bond Formation Medicinal Chemistry

Lipophilicity vs Non-Halogenated Analog

The calculated lipophilicity (XLogP3) of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole is 2.8, as determined by PubChem [1]. This value is significantly higher than that of its non-halogenated parent structure, 1-(4-Fluorophenyl)-1H-imidazole, which has an estimated LogP of approximately 1.8-2.0 . This 0.8-1.0 unit increase in LogP indicates enhanced membrane permeability, which is a critical factor in the design of compounds intended for oral bioavailability or to target intracellular sites.

Lipophilicity (XLogP3)
Reported
2.8 vs ~1.8–2.0 (non-halogenated)
Increased LogP may support membrane permeability in lead optimization
Computational prediction; confirm experimentally for target series
Lipophilicity Drug-Like Properties ADME LogP

Molecular Weight and Structural Complexity

With a molecular weight of 241.06 g/mol, 4-Bromo-1-(4-fluorophenyl)-1H-imidazole represents a balanced building block that is large enough to provide meaningful structural complexity for fragment-based drug discovery, yet small enough to be efficiently elaborated via standard synthetic transformations . Its molecular weight is intermediate between smaller, less complex imidazole fragments (e.g., 1H-imidazole, MW 68.08) and more elaborate, fully elaborated drug candidates [1]. This positions it as an ideal starting point for lead generation campaigns, offering a more advanced scaffold than simpler fragments while maintaining synthetic tractability.

Molecular Weight
Class-level
241 g/mol vs 68 g/mol (1H-imidazole)
Intermediate size supports fragment-to-lead elaboration
Positioned between typical fragment and lead-like MW range
Molecular Weight Building Block Structural Diversity Medicinal Chemistry

Purity Specifications

Commercial suppliers consistently provide 4-Bromo-1-(4-fluorophenyl)-1H-imidazole at high purity levels, with specifications typically ranging from 95% (e.g., AKSci, Bidepharm) to 98% (e.g., Sigma-Aldrich) . This high and well-documented purity is essential for ensuring reproducible results in both biological assays and synthetic chemistry. The availability of certified analytical data (e.g., NMR, HPLC) from vendors like Bidepharm further supports this, allowing researchers to verify the identity and purity of the material upon receipt.

Purity Specifications
Data to verify
95–98% (HPLC) across suppliers
High purity supports reproducible synthetic outcomes
Request batch-specific certificate of analysis for verification
Purity Quality Control Reproducibility Procurement

Global Sourcing and Storage

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is available from multiple global chemical suppliers, including AKSci (USA) , Bidepharm (China) , MuseChem , and GlpBio [1], mitigating the risk of single-source supply disruptions. Recommended storage conditions are consistent across vendors, typically at 2-8°C in a sealed, dry environment [1], which supports long-term stability and is compatible with standard laboratory cold storage. This ensures that the compound can be stored for extended periods without significant degradation, reducing the frequency and cost of reordering.

Global Sourcing & Storage
Data to verify
Multi-vendor availability; 2–8 °C storage
Reduces single-supplier risk and supports long-term stability
Store sealed, dry, protected from light; confirm vendor COA
Supply Chain Storage Stability Procurement Global Sourcing

4-Bromo-1-(4-fluorophenyl)-1H-imidazole: Research & Industrial Applications


Diaryl-Imidazole Synthesis via Suzuki-Miyaura Coupling

Leverage the 4-bromo group as a reactive handle in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of 4-aryl-1-(4-fluorophenyl)-1H-imidazoles . This application is foundational in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, or antifungal activity, where the diarylimidazole motif is a privileged pharmacophore. The high purity and reliable sourcing ensure reproducible reaction yields and product quality.

CNS and Anti-inflammatory Drug Discovery

Utilize the compound as a starting fragment or building block in drug discovery campaigns targeting central nervous system (CNS) disorders or inflammation. Its calculated lipophilicity (XLogP3 = 2.8) [1] and the presence of a metabolically stable fluorophenyl group make it a suitable scaffold for developing orally bioavailable and potentially brain-penetrant drug candidates. The compound's structural features are known to be present in potent inhibitors of enzymes like p38α MAP kinase [2] and 17α-Hydroxylase/17,20-Lyase (P45017α) [3].

Agrochemicals and Functional Materials

Employ this versatile building block in the synthesis of novel agrochemicals, such as fungicides or herbicides, where fluorinated heterocycles are prized for their enhanced bioactivity and environmental stability. Additionally, its potential for forming coordination complexes with metals [4] opens avenues in materials science, for example, as a ligand in the development of new catalysts or in the creation of functionalized metal-organic frameworks (MOFs).

FBDD and Parallel Library Synthesis

Incorporate 4-Bromo-1-(4-fluorophenyl)-1H-imidazole into fragment-based drug discovery (FBDD) screens as a high-value, ligand-efficient fragment. Its molecular weight of 241.06 g/mol and defined physicochemical properties [1] make it an excellent candidate for building focused libraries through robust and high-yielding transformations, such as Buchwald-Hartwig amination or Ullmann-type couplings, enabled by the bromine atom.

Application
Selection Property
Validation Focus
Diaryl-imidazole library synthesis
Bromo cross-coupling handle
Suzuki reaction scope and yield
CNS and anti-inflammatory lead discovery
Lipophilic 4-fluorophenyl group
Permeability and metabolic stability assays
Agrochemical research building block
Fluorinated heterocyclic scaffold
Bioactivity screening in target organisms
Fragment-based library design
Intermediate MW imidazole core
Library synthesis efficiency and fragment growth

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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